Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate
Description
Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate is a synthetic organic compound featuring a 1,3-oxazolidin-2-one (oxazolidinone) core substituted with a benzyl group at the 4-position. The molecule also contains a tert-butyl ester and a 3-methyl-4-oxobutanoate moiety, which contribute to its steric bulk and reactivity. This compound is primarily utilized in pharmaceutical synthesis, as evidenced by its role in the preparation of intermediates for bioactive molecules (e.g., in Example 11, step d of EP 3 870 578 B1) .
Key functional groups include:
- A tert-butyl ester (enhancing hydrolytic stability compared to methyl or ethyl esters).
- A 4-benzyl-2-oxo-1,3-oxazolidin-3-yl group (common in chiral auxiliaries and antimicrobial agents).
- A 3-methyl-4-oxobutanoate chain (contributing to conformational flexibility).
Properties
IUPAC Name |
tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-13(10-16(21)25-19(2,3)4)17(22)20-15(12-24-18(20)23)11-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMHJOZBENFTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: tert-butyl (3S)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate
- Molecular Formula: C19H25NO5
- Molecular Weight: 347.41 g/mol
- CAS Number: 847406-37-5
- SMILES: CC@@HC(=O)N1C@HCC2=CC=CC=C2
- Key Structural Features: Oxazolidinone ring, benzyl substituent, chiral centers at the oxazolidinone and adjacent carbon, tert-butyl ester group.
Preparation Methods
Overview
The synthetic strategy for tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves:
- Formation of chiral oxazolidinone intermediates from arylacetic acids.
- Asymmetric alkylation using tert-butyl bromoacetate.
- Hydroperoxide-mediated hydrolysis to yield the acid intermediate.
- Esterification to obtain the tert-butyl ester final product.
These steps are often conducted under controlled temperatures and inert atmospheres to ensure stereochemical integrity and high purity.
Detailed Synthetic Route
Step 1: Formation of Chiral Oxazolidinones
- Reactants: Arylacetic acid, (S)- or (R)-4-benzyloxazolidin-2-one, pivaloyl chloride (PivCl), diisopropylethylamine (DIPEA), n-butyllithium (n-BuLi).
- Conditions:
- Arylacetic acid is converted to a mixed anhydride by reaction with pivaloyl chloride and DIPEA in tetrahydrofuran (THF) at 0 °C.
- The oxazolidinone is metalated with n-BuLi at −78 °C under nitrogen.
- The metalated oxazolidinone is added to the mixed anhydride at −78 °C.
- The reaction is quenched with saturated ammonium chloride solution, extracted, and purified by flash chromatography.
- Outcome: Chiral oxazolidinones with high diastereoselectivity (d.r. ≈ 10:1) are obtained in 45–82% yield.
Step 2: Asymmetric Alkylation
- Reactants: Chiral oxazolidinone intermediate, lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS), tert-butyl bromoacetate.
- Conditions:
- Oxazolidinone is dissolved in THF under nitrogen and cooled to −78 °C.
- Base (LiHMDS/NaHMDS) is added dropwise to generate the enolate.
- tert-Butyl bromoacetate (3 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature overnight.
- The reaction is quenched with saturated ammonium chloride, extracted, and purified by flash chromatography.
- Outcome: Alkylated oxazolidinones are obtained in 30–81% yield with excellent stereocontrol.
Step 3: Hydroperoxide-Mediated Hydrolysis
- Reactants: Alkylated oxazolidinone, hydrogen peroxide (30% w/w aqueous), lithium hydroxide (LiOH).
- Conditions:
- The alkylated oxazolidinone is suspended in THF at 0 °C.
- Hydrogen peroxide and aqueous LiOH are added sequentially or as a pre-mixed solution.
- The reaction proceeds to hydrolyze the oxazolidinone ring, yielding the corresponding enantiopure acid.
- Outcome: Hydrolysis yields are 35–84%, with retention of stereochemistry.
Step 4: Esterification to Form tert-Butyl Ester
- Reactants: Enantiopure acid intermediate, tert-butanol or tert-butyl esterification reagents.
- Conditions:
- The acid is reacted with tert-butanol under acidic conditions or via coupling reagents such as HATU and DIPEA in dichloromethane.
- The reaction mixture is stirred at room temperature until completion.
- Purification is achieved by recrystallization or chromatography.
- Outcome: tert-Butyl ester of the oxazolidinone derivative is obtained with high purity (>95%).
Representative Experimental Data Table
| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Arylacetic acid, (S)-4-benzyloxazolidin-2-one, PivCl, DIPEA, n-BuLi | THF, 0 to −78 °C, N2 atmosphere | 45–82 | >90 | High diastereoselectivity (d.r. ~10:1) |
| 2 | Oxazolidinone, LiHMDS/NaHMDS, tert-butyl bromoacetate | THF, −78 °C to RT overnight | 30–81 | >95 | Asymmetric alkylation |
| 3 | Alkylated oxazolidinone, H2O2 (30%), LiOH | THF, 0 °C | 35–84 | >90 | Hydroperoxide-mediated hydrolysis |
| 4 | Acid intermediate, tert-butanol or HATU, DIPEA | DCM, RT | 75–90 | >95 | Esterification, purification by recrystallization |
Research Outcomes and Analytical Data
- Purity: Final tert-butyl ester compounds consistently achieve purity levels exceeding 95%, often confirmed by high-performance liquid chromatography (HPLC).
- Melting Points: Crystalline forms exhibit melting points around 145–146 °C, indicative of high purity and consistent stereochemistry.
- Stereochemical Integrity: The use of chiral oxazolidinones and controlled reaction conditions ensures retention of stereochemistry, confirmed by chiral HPLC and NMR analysis.
- Yields: Overall yields from starting arylacetic acids to the final tert-butyl ester range from moderate to high (30–82% per step), optimized through reaction condition control.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl group serves as a protecting moiety, removable under acidic conditions to yield carboxylic acids.
Example Procedure
-
Reagent : Trifluoroacetic acid (TFA)
-
Conditions : CH₂Cl₂, room temperature
-
Yield : >90% (typical for tert-butyl esters)
This step is pivotal for further functionalization, such as amide bond formation .
Oxazolidinone Ring Modifications
The oxazolidinone ring participates in ring-opening reactions and serves as a chiral auxiliary in asymmetric synthesis.
Ring-Opening via Hydrolysis
-
Reagents : LiOH, H₂O/THF
-
Conditions : 0°C to room temperature
-
Outcome : Produces β-amino alcohol derivatives.
This reaction retains stereochemistry, enabling applications in peptidomimetics .
Ketone Functionalization
The 4-oxobutanoate ketone undergoes nucleophilic additions or reductions.
Reduction to Alcohol
-
Reagent : NaBH₄ or LiAlH₄
-
Conditions : EtOH, 0°C
-
Yield : 75–85% (estimated)
Grignard Addition
-
Reagent : RMgX (e.g., MeMgBr)
-
Conditions : THF, -78°C
-
Outcome : Tertiary alcohol formation.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.
Example from Literature
-
Substrate : Bromide derivative of the compound
-
Reagents : Trimethylboroxine, XPhos Pd G4, Cs₂CO₃
-
Conditions : 1,4-dioxane/water, 90°C
Amide Bond Formation
The deprotected carboxylic acid reacts with amines to form amides, critical for bioactive molecule synthesis.
Example Procedure
Stability and Reactivity Considerations
Scientific Research Applications
Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Observations :
- The target compound’s tert-butyl ester distinguishes it from Ethyl 4-(benzyloxy)-3-oxobutanoate, which has a smaller ethyl group, leading to differences in lipophilicity and stability .
- Compound 4e (from ) shares the benzyl-oxazolidinone motif but includes pyridinium cations, increasing polarity and hygroscopicity .
Key Observations :
- The target compound’s 82% yield (from ) is moderate compared to the 96% yield of nitro-substituted compound 5a , suggesting steric hindrance from the tert-butyl group may limit reaction efficiency.
- Ethyl 4-(benzyloxy)-3-oxobutanoate’s lower molecular weight (236.26 g/mol) correlates with its liquid/solid state and lower boiling point .
Biological Activity
Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate, also known by its chemical name tert-butyl 4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 360.45 g/mol. The predicted boiling point is approximately 530.2 °C, and it has a density of 1.185 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.45 g/mol |
| Boiling Point | 530.2 °C (predicted) |
| Density | 1.185 g/cm³ (predicted) |
| pKa | -1.49 (predicted) |
Research indicates that compounds similar to this compound may exhibit enzyme inhibition and receptor binding properties. These activities are crucial for understanding their potential therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced activity of certain biological processes.
- Receptor Binding : The structural features of this compound suggest it could interact with various receptors, potentially modulating signaling pathways relevant to disease states.
Applications in Drug Development
This compound is primarily explored for its potential in developing anti-cancer and anti-inflammatory agents due to its ability to modulate biological pathways effectively . Its unique oxazolidinone structure is particularly attractive for synthesizing novel therapeutic agents.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of related oxazolidinone derivatives, demonstrating that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of similar compounds, showing that they could reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests a potential role in treating chronic inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via multi-step reactions involving coupling agents and protective group strategies. For example, a tert-butyl ester intermediate can be generated by reacting 2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid with benzyl bromide in the presence of sodium carbonate and DMF, followed by purification via silica gel chromatography (hexane:ethyl acetate eluent) . LC-MS (e.g., 520(M+Na)+) is commonly used to confirm molecular identity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- LC-MS : To verify molecular weight and purity (e.g., observed [M+Na]+ ions) .
- NMR : For structural elucidation of chiral centers and substituent positioning (e.g., benzyl or tert-butyl groups) .
- Chromatography : Silica gel chromatography with gradient elution (hexane:ethyl acetate) resolves stereoisomers and removes byproducts .
Q. How is the tert-butyl group strategically used in its synthesis?
The tert-butyl group acts as a protective moiety for carboxylic acids, enhancing solubility during intermediate steps. Deprotection is achieved using trifluoroacetic acid (TFA) in chloroform, which cleaves the ester without disrupting the oxazolidinone ring .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of the oxazolidinone ring formation?
The oxazolidinone ring forms via nucleophilic attack of the benzylamine nitrogen on a carbonyl carbon, guided by steric and electronic effects. Chiral auxiliaries (e.g., (R)-4-benzyl-2-oxooxazolidin-3-yl groups) enforce stereoselectivity, as seen in related compounds . Computational modeling (DFT) can predict enantiomeric excess by analyzing transition-state energies.
Q. How do reaction conditions impact yield and purity?
Comparative synthesis data reveals:
Q. What strategies resolve low solubility during purification?
- Solvent adjustment : Increasing ethyl acetate ratio in hexane-based eluents improves solubility of polar intermediates .
- Acidic deprotection : TFA in chloroform removes tert-butyl groups while maintaining product stability .
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals for X-ray analysis .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
Derivatives are synthesized by modifying the benzyl or oxazolidinone moieties. For example:
- Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) alters electrophilicity at the 4-position .
- Bioactivity assays : Testing inhibition of LPS-induced inflammation reveals SAR trends, where bulky tert-butyl groups enhance metabolic stability .
Data Contradiction Analysis
Q. Why do reported yields vary across similar synthetic protocols?
Variations stem from:
- Reagent purity : Impurities in benzyl bromide or sodium carbonate reduce efficiency .
- Reaction monitoring : Incomplete consumption of starting material (e.g., <95% by TLC) leads to lower isolated yields .
- Scale differences : Milligram-scale reactions often report lower yields due to handling losses .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
